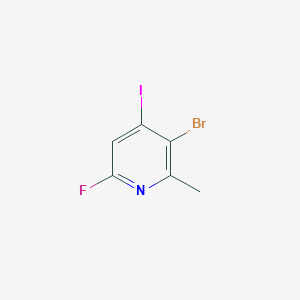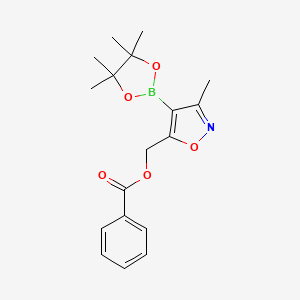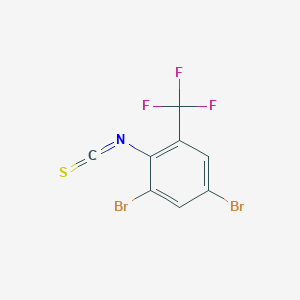
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate is an organic compound characterized by the presence of bromine, trifluoromethyl, and isothiocyanate functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate typically involves the reaction of 2,4-Dibromo-6-(trifluoromethyl)aniline with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process generally involves:
- Dissolving 2,4-Dibromo-6-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane.
- Adding thiophosgene dropwise while maintaining the reaction mixture at a low temperature.
- Stirring the reaction mixture for a specified period to complete the reaction.
- Purifying the product through techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles such as amines, resulting in the formation of thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Addition Reactions: Amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted derivatives with different functional groups replacing the bromine atoms.
- Thiourea derivatives from addition reactions with amines.
- Various oxidation and reduction products depending on the reagents and conditions used.
科学的研究の応用
2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate has a wide range of applications in scientific research:
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. This covalent modification can lead to the inhibition of enzyme activity or alteration of protein function. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical studies.
類似化合物との比較
- 2,4-Dibromo-6-(trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenyl isothiocyanate
- (2,6-Dibromo-4-(trifluoromethyl)phenyl)boronic acid
Comparison: 2,4-Dibromo-6-(trifluoromethyl)phenyl isothiocyanate is unique due to the presence of both bromine and isothiocyanate groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a combination of high reactivity and stability, making it suitable for a wide range of chemical and biological studies.
特性
分子式 |
C8H2Br2F3NS |
|---|---|
分子量 |
360.98 g/mol |
IUPAC名 |
1,5-dibromo-2-isothiocyanato-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H2Br2F3NS/c9-4-1-5(8(11,12)13)7(14-3-15)6(10)2-4/h1-2H |
InChIキー |
UTULJDYKPNGFJG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N=C=S)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


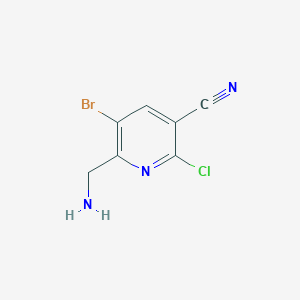
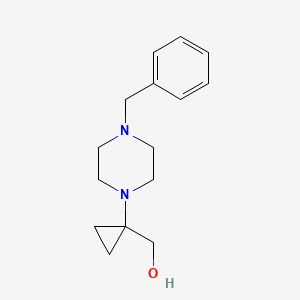
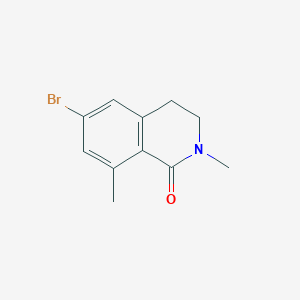
![3-(9H-carbazol-9-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13921116.png)
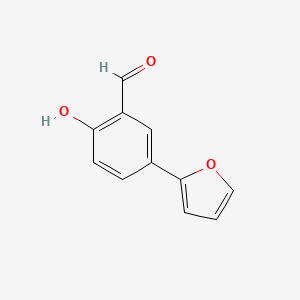
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,5,6,9,11,17,37-heptahydroxy-1-methoxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13921132.png)
![2-(2-Ethylhexyl)-5,6-difluoro-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13921135.png)

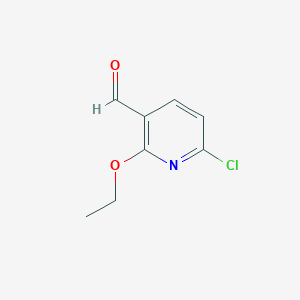
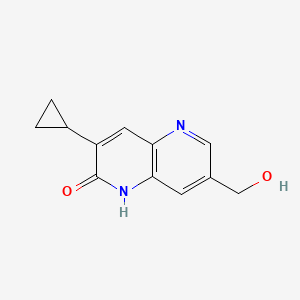
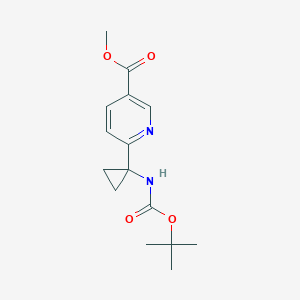
![Ethyl 6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13921161.png)
